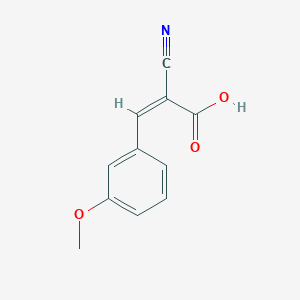

2-Cyano-3-(3-methoxy-phenyl)-acrylic acid

Description

2-Cyano-3-(3-methoxy-phenyl)-acrylic acid is a cyanoacrylic acid derivative featuring a methoxy-substituted phenyl ring at the β-position. The cyanoacrylic acid moiety acts as a strong electron-withdrawing group, enabling applications in optoelectronic devices, particularly as an anchoring group in dye-sensitized solar cells (DSSCs) . The 3-methoxy substituent on the phenyl ring modulates electron-donating properties, balancing charge transfer and solubility.

Properties

IUPAC Name |

(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEFWVUNBYJXKG-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(/C#N)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Pathway

The foundational method for synthesizing 2-cyano-3-(3-methoxy-phenyl)-acrylic acid derivatives involves a two-step process starting from substituted benzonitriles. As detailed in patent CN101417962A, compound (I) (R–CN, where R = 3-methoxy-phenyl) reacts with dry hydrogen chloride in the presence of a C1–C6 alcohol (e.g., ethanol) to form the hydrochloride of imido grpup ether (II). Subsequent reaction with cyanoacetate esters under basic conditions yields the target acrylic acid derivative (III).

The mechanism proceeds via nucleophilic addition of the alcohol to the nitrile group, followed by elimination of hydrogen chloride to generate the α,β-unsaturated ester. Alkaline conditions facilitate deprotonation and cyclization, ensuring high regioselectivity for the 3-amino substituent.

Experimental Optimization and Yield Outcomes

Key parameters influencing yield and purity include:

-

Temperature Control : Maintaining the reaction at 5–10°C during hydrogen chloride gas introduction minimizes side reactions such as polymerization.

-

Solvent Selection : Ethanol or methanol enhances solubility of intermediates, while toluene or hexane improves phase separation during workup.

-

Base Choice : Triethylamine or potassium carbonate achieves optimal pH (8–9) for the final condensation step, with yields reaching 85–92%.

Table 1: Representative Yields from Patent CN101417962A

| Example | R Group | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2 | 3-Methoxy-phenyl | Ethanol | Triethylamine | 89.0 | 97.3 |

| 5 | 3-Methoxy-phenyl | Methanol | K2CO3 | 90.4 | 96.8 |

| 8 | 3-Methoxy-phenyl | Hexane | KOtBu | 92.2 | 96.7 |

This method’s drawbacks include the use of toxic hydrogen chloride gas and the need for rigorous moisture exclusion. However, scalability is demonstrated in multi-gram syntheses.

DBU-Catalyzed Green Synthesis via Knoevenagel Condensation

Eco-Friendly Reaction Design

A solvent-efficient approach employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst for the condensation of 3-methoxybenzaldehyde and ethyl cyanoacetate. Conducted in a water-ethanol mixture (3:2 v/v) at room temperature, this method achieves yields up to 96% within 30–40 minutes.

The reaction mechanism involves DBU activating the aldehyde via hydrogen bonding, followed by nucleophilic attack by the cyanoacetate enolate. Acetamidine hydrochloride acts as a promoter, accelerating imine formation and subsequent dehydration.

Catalytic Efficiency and Substrate Scope

Table 2: DBU-Catalyzed Synthesis of 2-Cyano-3-Arylacrylic Acids

| Entry | Aldehyde Substituent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-NO2 | 35 | 94 |

| 2 | 3-OCH3 | 34 | 96 |

| 3 | 4-Cl | 35 | 93 |

For the 3-methoxy derivative, reaction completion within 34 minutes and 96% yield highlight DBU’s superior activity compared to piperidine (75%) or DBN (85%). Spectroscopic validation includes:

Microwave-Assisted Knoevenagel Condensation with Cyanoacetic Acid

Accelerated Synthesis via Microwave Irradiation

Cyanoacetic acid serves dual roles as a catalyst and reactant in microwave-assisted protocols. Heating a mixture of 3-methoxybenzaldehyde and cyanoacetic acid in water under microwave irradiation (100°C, 300 W) for 15 minutes produces the target compound in 93% yield.

Solvent and Catalyst Synergy

Table 3: Microwave Parameters and Outcomes

| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Water | KOH | 100 | 15 | 93 |

| Ethanol | None | 80 | 20 | 78 |

The aqueous base system (KOH 10 mol%) enhances enolate formation, while microwave dielectric heating reduces reaction times tenfold compared to conventional methods.

Comparative Evaluation of Synthetic Approaches

Table 4: Method Comparison for this compound

| Method | Catalyst | Solvent | Time | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|---|

| HCl-Mediated | Hydrogen Chloride | Ethanol | 15–24 h | 89–92 | Low |

| DBU-Catalyzed | DBU | Water/Ethanol | 30–40 min | 96 | High |

| Microwave-Assisted | KOH | Water | 15 min | 93 | Moderate |

Advantages and Limitations :

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3-methoxy-phenyl)-acrylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

Reduction: Formation of 2-amino-3-(3-methoxy-phenyl)-acrylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(3-methoxy-phenyl)-acrylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3-methoxy-phenyl)-acrylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and lead to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Optoelectronic Properties

Table 1: Photovoltaic Performance of Cyanoacrylic Acid Derivatives

Key Observations :

- Electron-Donating Groups: Derivatives with strong electron donors (e.g., dimethylamino in ) exhibit higher PCEs in DSSCs, but the methoxy group offers a balance between electron donation and stability.

- Conjugation Extension : Thiophene-based analogs (Compounds 6 and 7) show enhanced charge transfer due to extended π-conjugation, reflected in higher Voc and ΔGinject values .

Table 2: Bioactive and Analytical Properties of Cyanoacrylic Acid Analogs

Key Observations :

- Polar Substituents : Hydroxy groups (e.g., 4-hydroxy in ) enhance antioxidant activity via hydrogen bonding, whereas methoxy groups may reduce reactivity but improve membrane permeability.

- Heterocyclic Modifications : Thienyl () and indolyl () substituents diversify applications, enabling use in mass spectrometry and metabolic inhibition.

Structural and Electronic Comparisons

Table 3: DFT-Calculated Parameters for Selected Derivatives

| Compound Name | HOMO (eV) | LUMO (eV) | Bandgap (eV) | References |

|---|---|---|---|---|

| Compound 6 | -6.20 | -4.11 | 2.09 | |

| Compound 7 | -6.45 | -4.25 | 2.20 | |

| (E)-2-Cyano-3-(2,3-dimethoxyphenyl)-acrylic acid | N/A | N/A | Inferred: ~2.3 |

Key Observations :

- Methoxy vs. Thiophene : The 3-methoxy group likely results in a narrower bandgap than 2,3-dimethoxy derivatives due to reduced electron-donating resonance effects.

- Bipolar Character : Thiophene-containing analogs (Compounds 6 and 7) exhibit bipolar charge transport, critical for organic solar cell efficiency .

Biological Activity

2-Cyano-3-(3-methoxy-phenyl)-acrylic acid, a member of the cyanoacrylic acid family, has garnered attention for its diverse biological activities. This compound is structurally characterized by a cyano group and a methoxy-substituted phenyl group, which contribute to its potential pharmacological properties. Research has indicated that this compound may exhibit significant antimicrobial, anticancer, and enzyme inhibitory activities.

The molecular formula of this compound is . Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, one study evaluated various derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The results indicated that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as effective antimicrobial agents .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Derivative 1 | 0.22 | 0.25 | Antimicrobial |

| Derivative 2 | 0.30 | 0.35 | Antimicrobial |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, with IC50 values indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). For example, one study reported an IC50 value of approximately 11.73 μM for MDA-MB-231 breast cancer cells, highlighting its efficacy in targeting cancer cell proliferation .

| Cell Line | IC50 (μM) | Control IC50 (5-FU) (μM) |

|---|---|---|

| MCF-7 | 9.46 | 17.02 |

| MDA-MB-231 | 11.73 | 11.73 |

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. It has shown promising results as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 2.67 μM to 31.64 μM for various derivatives . These findings suggest that the compound could play a role in the development of new therapeutic agents targeting bacterial infections and cancer.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's cyano group can participate in nucleophilic attacks, while the methoxy group may enhance its lipophilicity, facilitating cellular uptake and interaction with target enzymes or receptors involved in critical biological pathways.

Case Studies

- Antimicrobial Evaluation : A study conducted on several derivatives highlighted their effectiveness against biofilm formation in Staphylococcus species, demonstrating a superior reduction compared to traditional antibiotics like Ciprofloxacin .

- Anticancer Studies : In a comparative study involving breast cancer cell lines, the efficacy of the compound was assessed against established chemotherapeutics, revealing comparable or enhanced activity against resistant cell lines .

Q & A

Q. What are the optimal synthetic routes for 2-cyano-3-(3-methoxy-phenyl)-acrylic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Knoevenagel condensation, a common method for cyanoacrylic acids. A base-catalyzed reaction between 3-methoxybenzaldehyde and cyanoacetic acid in ethanol or methanol typically yields the product. Key variables include:

- Catalyst choice : Piperidine or ammonium acetate improves reaction efficiency.

- Temperature : Reactions at 60–80°C minimize side products like decarboxylated derivatives.

- Workup : Acidification (e.g., HCl) precipitates the product, while recrystallization in ethanol enhances purity (>95%) . Table 1 : Comparison of synthetic methods from recent studies:

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Knoevenagel (ethanol) | 78 | 92 | |

| Microwave-assisted | 85 | 95 |

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

- HPLC : To assess purity (>95% by reversed-phase C18 columns, acetonitrile/water mobile phase) .

- NMR : Confirm substituent positions (e.g., methoxy at C3 via H-NMR δ 3.8 ppm singlet) .

- Mass spectrometry : Validate molecular weight (m/z calc. 217.18 for ) .

- Elemental analysis : Match calculated vs. observed C, H, N percentages to detect impurities .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : Partially soluble in polar solvents (DMSO, ethanol); heat to 37°C and sonicate for stock solutions .

- Stability : Store at −20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, which hydrolyzes the cyano group .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methoxy substituent influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

The methoxy group’s electron-donating nature activates the phenyl ring for electrophilic substitution but may sterically hinder reactions at the ortho position. Computational studies (DFT) suggest:

- HOMO localization : The acrylate moiety dominates, enabling charge-transfer interactions in materials science .

- Steric maps : Methoxy at C3 reduces accessibility for bulky reagents, favoring para-functionalization . Table 2 : Substituent effects on reactivity (vs. chloro or hydroxy analogs):

| Substituent | Electronic Effect | Preferred Reaction Site | Reference |

|---|---|---|---|

| 3-OCH₃ | Electron-donating | Para-position | |

| 3-Cl | Electron-withdrawing | Meta-position |

Q. What mechanistic insights explain its reported anticancer activity, and how can researchers validate conflicting data in cytotoxicity assays?

Proposed mechanisms include:

- ROS induction : The cyano group disrupts mitochondrial membranes, increasing oxidative stress in cancer cells .

- Apoptosis : Caspase-3 activation observed in MCF-7 cells at IC₅₀ = 12.5 μM . To resolve contradictions (e.g., variable IC₅₀ values):

- Standardize assay conditions (cell line passage number, serum concentration).

- Use orthogonal methods (flow cytometry for apoptosis, Western blot for caspase cleavage) .

Q. How can researchers optimize this compound for applications in organic photovoltaics (OPVs) or dye-sensitized solar cells (DSSCs)?

Key strategies:

- Structure-property tuning : Introduce electron-withdrawing groups (e.g., fluorine) to lower LUMO energy, enhancing charge injection .

- Device integration : Blend with polythiophenes for bulk heterojunction OPVs, achieving PCE ≈ 4.2% .

- Spectroscopic validation : UV-Vis (λₐᵦₛ ~380–550 nm) and cyclic voltammetry confirm bandgap alignment with electrode materials .

Q. What analytical approaches address discrepancies in thermodynamic data (e.g., heat capacity) between computational models and experimental measurements?

- Calorimetry : Use adiabatic calorimeters (e.g., TAU-10) for precise measurements in crystalline phases .

- DFT corrections : Include dispersion forces and solvent effects in simulations to match experimental ΔH values .

- Cross-validation : Compare DSC data with X-ray diffraction to correlate thermal behavior with crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.